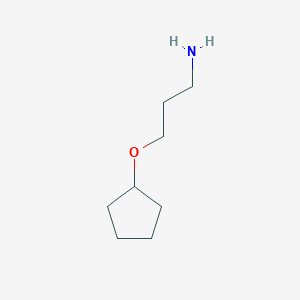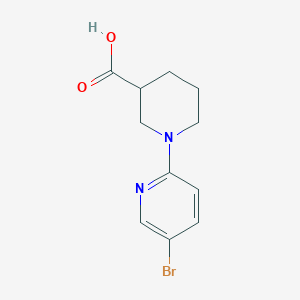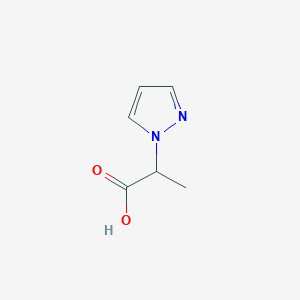
2-(1H-Pyrazol-1-yl)acetohydrazid
Übersicht
Beschreibung
2-(1H-pyrazol-1-yl)acetohydrazide is a heterocyclic compound that contains a pyrazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C5H8N4O and a molecular weight of 140.14 g/mol .
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, depending on their specific structure .
Mode of Action
One study mentions a rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization of a similar compound, which could suggest a potential interaction mechanism .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways depending on their specific structure .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
One study mentions the use of a similar compound as a corrosion inhibitor, suggesting it may form a protective layer on certain surfaces .
Action Environment
Environmental factors such as temperature, ph, and presence of other compounds can significantly influence the action of similar compounds .
Biochemische Analyse
Biochemical Properties
2-(1H-pyrazol-1-yl)acetohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain hydrolases and oxidoreductases, modulating their catalytic activities. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of 2-(1H-pyrazol-1-yl)acetohydrazide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation and differentiation. Additionally, 2-(1H-pyrazol-1-yl)acetohydrazide can impact mitochondrial function, thereby influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, 2-(1H-pyrazol-1-yl)acetohydrazide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of 2-(1H-pyrazol-1-yl)acetohydrazide can vary over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1H-pyrazol-1-yl)acetohydrazide remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-(1H-pyrazol-1-yl)acetohydrazide are dose-dependent. At low doses, the compound can enhance certain physiological functions without causing adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects, beyond which toxicity becomes apparent .
Metabolic Pathways
2-(1H-pyrazol-1-yl)acetohydrazide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites. The compound’s metabolism can also affect its bioavailability and efficacy in biological systems .
Transport and Distribution
The transport and distribution of 2-(1H-pyrazol-1-yl)acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been shown to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(1H-pyrazol-1-yl)acetohydrazide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy metabolism and apoptotic pathways. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1H-pyrazol-1-yl)acetohydrazide can be synthesized through the reaction of ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate . The reaction typically occurs in ethanol as a solvent and requires heating under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-(1H-pyrazol-1-yl)acetohydrazide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the hydrazide group to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole derivatives with various functional groups.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted hydrazide groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-pyrazol-1-yl)acetohydrazide derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Pyrazolylpyridazine derivatives: Compounds containing both pyrazole and pyridazine rings, known for their biological activities.
Uniqueness
2-(1H-pyrazol-1-yl)acetohydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-pyrazol-1-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-8-5(10)4-9-3-1-2-7-9/h1-3H,4,6H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBHEQPBKPVVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588674 | |
| Record name | 2-(1H-Pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934175-49-2 | |
| Record name | 1H-Pyrazole-1-acetic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934175-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-1-yl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(1H-pyrazol-1-yl)acetohydrazide synthesized and what is its role in the synthesis of new compounds?
A1: 2-(1H-Pyrazol-1-yl)acetohydrazide is synthesized through a two-step process. First, ethyl 2-(1H-pyrazol-1-yl)acetate is synthesized by reacting ethylchloroacetate with 1H-pyrazole. This compound is then refluxed with hydrazine hydrate to yield 2-(1H-pyrazol-1-yl)acetohydrazide. []
Q2: What analytical techniques were used to characterize the synthesized 2-(1H-pyrazol-1-yl)acetohydrazide and the final 1,3,4-oxadiazole derivatives?
A2: The synthesized 2-(1H-pyrazol-1-yl)acetohydrazide, as well as the final 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, were characterized using a combination of spectroscopic and analytical methods. These methods included Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance Spectroscopy (1H-NMR and 13C-NMR), Mass Spectrometry, and Elemental Analysis. These techniques provided comprehensive structural information and confirmed the identity and purity of the synthesized compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-Aminophenyl)carbonyl]piperidin-4-ol](/img/structure/B1284946.png)



![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)


